Impureza Relacionada con Fesoterodina 3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

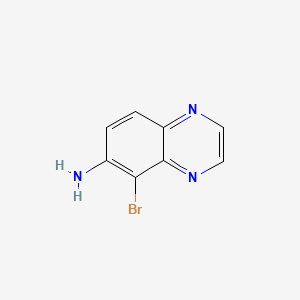

Fesoterodine Related Impurity 3 is an impurity of Fesoterodine Fumarate . Fesoterodine Fumarate is an antimuscarinic agent and is rapidly de-esterified to its active metabolite 9-hydroxymethyl tolterodine that is a muscarinic receptor antagonist .

Synthesis Analysis

During the analytical method for the determination of related substances of fesoterodine fumarate using RP-HPLC, one unknown impurity was observed more than 0.1% level and also keeps on increasing in forced degradation study . This impurity was isolated by using Preparative HPLC and structure was elucidated using mass and NMR spectroscopy .Molecular Structure Analysis

The molecular structure of Fesoterodine Related Impurity 3 is C10H13NO2·HCl . The molecular weight is 179.22 36.46 .Chemical Reactions Analysis

The degradation profile of Fesoterodine Fumarate was studied by conducting forced degradation studies and all the degradation products formed during degradation were separated . A chromatographic separation was achieved by using Waters Symmetry C18, 250 × 4.6 mm, 5 μm column .Physical And Chemical Properties Analysis

The molecular weight of Fesoterodine Related Impurity 3 is 179.22 36.46 . The chemical formula is C10H13NO2·HCl .Aplicaciones Científicas De Investigación

Validación del Método

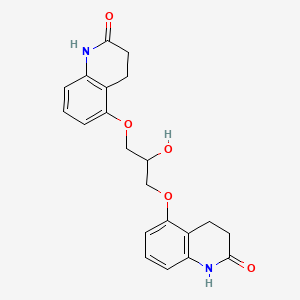

Esta impureza también es crítica en los procesos de validación del método. La validación garantiza que los métodos analíticos produzcan resultados confiables y consistentes que cumplan con los estándares regulatorios. Es un paso fundamental en el proceso de desarrollo y control de calidad de medicamentos {svg_1}.

Aplicaciones de Control de Calidad

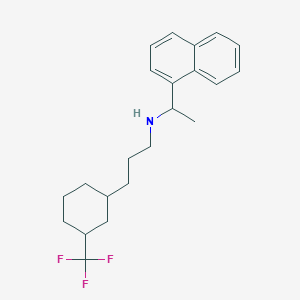

En los laboratorios de control de calidad, Impureza Relacionada con Fesoterodina 3 sirve como estándar de referencia para monitorear la presencia y concentración de impurezas durante la producción comercial de Fesoterodina {svg_2}.

Estudios de Estabilidad

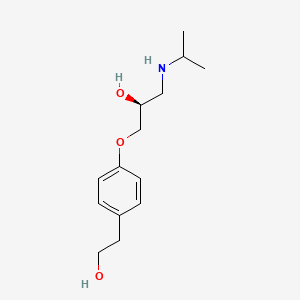

Los métodos que indican estabilidad implican el uso de This compound para evaluar la estabilidad del Fumarato de Fesoterodina en diversas condiciones. Esto ayuda a comprender las vías de degradación y la vida útil del producto farmacéutico {svg_3}.

Cuantificación del Producto de Degradación

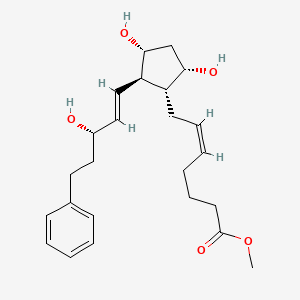

Durante los estudios de degradación forzada, This compound se utiliza para identificar y cuantificar los productos de degradación. Esto es crucial para evaluar el comportamiento del fármaco en condiciones de estrés, que pueden incluir exposición a la luz, el calor y la humedad {svg_4}.

Estudios Farmacocinéticos

Las impurezas como This compound se pueden utilizar en estudios farmacocinéticos para comprender el metabolismo y la excreción del ingrediente farmacéutico activo. Esta información es vital para determinar los regímenes de dosificación y garantizar la seguridad del fármaco {svg_5}.

Mecanismo De Acción

Target of Action

The primary target of Fesoterodine Related Impurity 3 is the muscarinic receptors . These receptors play a crucial role in the contractions of urinary bladder smooth muscle .

Biochemical Pathways

The biochemical pathway primarily affected by Fesoterodine Related Impurity 3 involves the cholinergic muscarinic receptors . By acting as a competitive antagonist at these receptors, Fesoterodine Related Impurity 3 inhibits bladder contraction, which is mediated via these receptors . This ultimately leads to a decrease in detrusor pressure and an incomplete emptying of the bladder .

Pharmacokinetics

After oral administration, Fesoterodine Related Impurity 3 is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine . This active metabolite is responsible for the antimuscarinic activity of Fesoterodine Related Impurity 3 . The bioavailability of the active metabolite is 52% . Approximately 70% of the administered dose is recovered in urine as the active metabolite (16%), carboxy metabolite (34%), carboxy-N-desisopropyl metabolite (18%), or N-desisopropyl metabolite (1%), and a smaller amount (7%) is recovered in feces .

Result of Action

The molecular and cellular effects of Fesoterodine Related Impurity 3’s action primarily involve the inhibition of bladder contraction . This results in a decrease in detrusor pressure and an incomplete emptying of the bladder . These effects help to alleviate symptoms of urge urinary incontinence, urgency, and frequency .

Action Environment

The action, efficacy, and stability of Fesoterodine Related Impurity 3 can be influenced by various environmental factors. For instance, during stability studies of fesoterodine fumarate extended-release tablets, one unknown impurity was found increasing beyond the identification threshold This suggests that the stability of Fesoterodine Related Impurity 3 may be affected by the conditions under which the drug is stored

Análisis Bioquímico

Biochemical Properties

It is known that Fesoterodine, the parent compound, is rapidly de-esterified into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which binds with muscarinic receptors on the bladder detrusor muscle . It is plausible that Fesoterodine Related Impurity 3 may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

Fesoterodine and its active metabolite, 5-HMT, have been shown to decrease bladder contraction and consequently, the urge to urinate . It is possible that Fesoterodine Related Impurity 3 may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Fesoterodine, once converted to its active metabolite, 5-HMT, acts as a competitive antagonist at muscarinic receptors . This results in the inhibition of bladder contraction, decrease in detrusor pressure, and an incomplete emptying of the bladder . It is possible that Fesoterodine Related Impurity 3 may exert its effects at the molecular level through similar mechanisms.

Dosage Effects in Animal Models

The effects of Fesoterodine Related Impurity 3 at different dosages in animal models have not been studied. Fesoterodine has been shown to have a dose-dependent effect in reducing symptoms of overactive bladder in adult patients .

Metabolic Pathways

Fesoterodine is known to be rapidly de-esterified into its active metabolite, 5-HMT, by plasma esterases . It is possible that Fesoterodine Related Impurity 3 may be involved in similar metabolic pathways.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fesoterodine Related Impurity 3 involves a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": ["4-Methylbenzylamine", "2-Chloroethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water"], "Reaction": ["Step 1: React 4-methylbenzylamine with 2-chloroethyl chloroformate in the presence of sodium hydroxide to form the corresponding intermediate.", "Step 2: Quench the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 3: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable stationary phase and eluent system.", "Step 6: Characterize the final product using spectroscopic techniques such as NMR and mass spectrometry."] } | |

Número CAS |

1435768-96-9 |

Fórmula molecular |

C26H35NO3 |

Peso molecular |

409.57 |

Apariencia |

Solid powder |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

2-Methyl-propanoic Acid 2-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-formylphenyl Ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)

![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)

![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)